hCA II Inhibitory Potency: CL 5343 vs. Acetazolamide
CL 5343 exhibits a Ki of 7.9 nM for human carbonic anhydrase II (hCA II), representing approximately 7.6-fold greater potency compared to the clinically used CA inhibitor acetazolamide (Ki = 60 nM for hCA II) . This differential indicates that CL 5343 achieves more effective enzyme inhibition at lower concentrations in vitro, making it a valuable tool compound for studies where maximal hCA II inhibition is required without off-target effects from higher dosing of weaker inhibitors.
| Evidence Dimension | Inhibitory constant (Ki) for human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 7.9 nM |
| Comparator Or Baseline | Acetazolamide: Ki = 60 nM for hCA II |
| Quantified Difference | 7.6-fold greater potency (lower Ki) |
| Conditions | In vitro enzymatic assay; purified human carbonic anhydrase II |
Why This Matters
Researchers requiring potent hCA II inhibition can select CL 5343 to minimize compound usage and reduce potential confounding effects from high-concentration vehicle controls.
